N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-phenylpropyl)oxalamide
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Overview
Description
N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-N’-(3-phenylpropyl)ethanediamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a pyridine ring, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-N’-(3-phenylpropyl)ethanediamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized and then substituted with a fluorophenyl group through nucleophilic aromatic substitution.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Formation of the Ethanediamide Backbone: The final step involves the formation of the ethanediamide backbone through amide bond formation, typically using reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-N’-(3-phenylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-N’-(3-phenylpropyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-N’-(3-phenylpropyl)ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-N’-(3-phenylpropyl)ethanediamide
- N-{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-N’-(3-phenylpropyl)ethanediamide
Uniqueness
N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-N’-(3-phenylpropyl)ethanediamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and selectivity for specific targets compared to its analogs with different substituents.
Properties
Molecular Formula |
C28H32FN5O2 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-N-(3-phenylpropyl)oxamide |
InChI |
InChI=1S/C28H32FN5O2/c29-24-10-12-25(13-11-24)33-16-18-34(19-17-33)26(23-9-5-14-30-20-23)21-32-28(36)27(35)31-15-4-8-22-6-2-1-3-7-22/h1-3,5-7,9-14,20,26H,4,8,15-19,21H2,(H,31,35)(H,32,36) |
InChI Key |
NREONMLFEODMDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCCCC3=CC=CC=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
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